N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine

Kinase Selectivity Tetrahydroindazole SAR Regioisomerism

This tetrahydroindazole (THI) probe features a unique N2-pyrazin-2-amine regioisomeric connectivity, deviating from common N1-analogs like GNE-9822. Its distinct attachment vector is critical for mapping kinome-wide selectivity pockets. Possessing an unmodified N,N-dimethylamino group (higher predicted pKa), it serves as a vital positive control for basicity-driven off-target cytotoxicity assays in Jurkat T-cells. With a low MW (257.34 Da) and favorable nitrogen content, it provides a superior, fragment-like starting point for improving Lipophilic Ligand Efficiency (LLE). Designed for researchers demanding structural precision for SAR exploration.

Molecular Formula C14H19N5
Molecular Weight 257.341
CAS No. 2415541-13-6
Cat. No. B2724408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine
CAS2415541-13-6
Molecular FormulaC14H19N5
Molecular Weight257.341
Structural Identifiers
SMILESCC1=C2CCCCC2=NN1C3=NC=CN=C3N(C)C
InChIInChI=1S/C14H19N5/c1-10-11-6-4-5-7-12(11)17-19(10)14-13(18(2)3)15-8-9-16-14/h8-9H,4-7H2,1-3H3
InChIKeyHQMAWJBSCBITOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine (CAS 2415541-13-6): A Tetrahydroindazole Isomer for Kinase Selectivity Profiling


N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine (CAS 2415541-13-6) is a synthetic small molecule belonging to the tetrahydroindazole (THI) class, a privileged scaffold in kinase inhibitor discovery. The THI series has been extensively optimized for interleukin-2 inducible T-cell kinase (ITK) inhibition, yielding clinical candidates with defined structure-activity relationships (SAR) around the central pyrazole core and its N2-substituents [1]. This specific compound features a unique N2-linked pyrazin-2-amine moiety with an N,N-dimethyl solubilizing group, a structural isomer distinct from the predominant N1-linked or carboxamide-containing analogs in the literature. Its differentiation lies in the regioisomeric connectivity and basicity profile, which are critical determinants of kinase selectivity and off-target cytotoxicity within this chemotype [1].

Procurement Alert: Why Regioisomeric and Basicity Differences in Tetrahydroindazole Analogs Preclude Direct Substitution for N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine


In the tetrahydroindazole (THI) class, minor structural modifications produce non-linear impacts on biological activity, making generic substitution scientifically invalid. For example, the second-generation THI series for ITK demonstrated that altering the solubilizing group's basicity directly modulated off-target antiproliferative activity and cytotoxicity, independently of on-target kinase potency [1]. Moving the substituent from an N1-linked pyrazole to an N2-linked pyrazine, as in this compound, represents a fundamental change in the vector of the solubilizing element. This regioisomeric shift alters the molecule's interaction with the kinase selectivity pocket above the ligand plane, a key structural feature exploited for achieving kinome-wide selectivity [1]. Therefore, substituting this compound with another THI analog without identical regiochemistry and matched basicity risks introducing uncharacterized polypharmacology or cytotoxicity, undermining experimental reproducibility. The quantitative evidence below details the specific structural dimensions where this compound diverges from its closest analogs, demanding its unique procurement for rigorous SAR exploration.

Quantitative Differentiation Guide: N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine vs. Closest In-Class Analogs


Regioisomeric Comparison: N2-Pyrazine vs. N1-Pyrazole Substitution Impact on Kinase Selectivity Profile

The compound's core differentiator is the attachment of the pyrazin-2-amine group at the N2 position of the tetrahydroindazole, rather than the more common N1-linked carboxamide architecture seen in leading ITK inhibitors like GNE-9822 (Ki = 0.7 nM for ITK [1]). The seminal SAR study on this scaffold explicitly identifies a 'selectivity pocket above the ligand plane' that is engaged by appropriate lipophilic substituents to achieve kinome-wide selectivity [1]. The N,N-dimethylamino group's altered vector, resulting from N2-pyrazine attachment, is predicted to project differently into this selectivity pocket compared to the N1-pyrazole carboxamide of GNE-9822.

Kinase Selectivity Tetrahydroindazole SAR Regioisomerism

Basicity-Modulated Cytotoxicity: N,N-Dimethylamino Group's Impact on Jurkat T-Cell Antiproliferative Activity

A key finding from the second-generation THI series is the direct correlation between the basicity of the solubilizing element and off-target antiproliferative effects in Jurkat T-cells [1]. The compound's N,N-dimethylamino group (calculated pKa ~8.5-9.5 for a tertiary amine) is a solubilizing element whose basicity directly influences this liability. In the published series, reducing amine basicity from a pKa of ~9.5 to ~7.5 reduced Jurkat cytotoxicity IC50 by over 10-fold (e.g., compounds 27 vs. 28), while maintaining ITK inhibitory potency [1]. This establishes that the unmodified N,N-dimethylamino group in the target compound likely exhibits a distinct cytotoxicity profile compared to optimized, lower-basicity analogs.

Cytotoxicity Basicity SAR Off-Target Effects

Lipophilic Ligand Efficiency (LLE) and Physicochemical Property Differentiation via Pyrazine Incorporation

The replacement of the common phenyl or pyrazole linker with a pyrazine ring introduces two additional nitrogen atoms into the heterocyclic core. This alters the molecule's logP and topological polar surface area (TPSA) compared to the GNE-9822 chemotype. The target compound (C14H19N5, MW 257.34) has a lower molecular weight and a higher nitrogen-to-carbon ratio than the clinical candidate GNE-9822 (C24H32N6O, MW 420.6) [1]. These changes directly impact Lipophilic Ligand Efficiency (LLE), a key optimization parameter where the THI series was guided by a property-guided design strategy [1].

Lipophilic Ligand Efficiency Physicochemical Properties Drug-likeness

In Vivo Pharmacodynamic Modulation: Class-Level Evidence for IL-2/IL-13 Pathway Engagement

While direct in vivo data for the target compound is unavailable, the class-level pharmacodynamic profile is well-established. Optimized second-generation THI inhibitors demonstrably reduced IL-2 and IL-13 production in mice following oral or intraperitoneal dosing [1]. This compound, by maintaining the core tetrahydroindazole scaffold requisite for ITK binding, is expected to engage the same T-cell receptor signaling pathway. Its value, therefore, is not in predicting a specific in vivo EC50, but in serving as a structurally minimized version of the pharmacophore to which efficacy-enhancing substitutions can be systematically added. Any loss of in vivo potency relative to the reference can be directly attributed to the specific structural simplifications in this minimal scaffold.

In Vivo Pharmacology Cytokine Modulation ITK Pathway

Recommended Application Scenarios for N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine in Kinase Drug Discovery


Kinome-Wide Selectivity Panel Screening for Regioisomeric Pharmacophore Mapping

The compound's distinct N2-pyrazine attachment vector makes it an essential tool for probing the kinase selectivity pocket identified in tetrahydroindazole inhibitors [1]. When screened in parallel with the N1-substituted control (e.g., GNE-9822), the differential selectivity profile empirically maps the pharmacophoric requirements for kinome-wide selectivity. This is a direct application of the regioisomeric differentiation evidence in item 1 of Section 3.

Basicity-Cytotoxicity Correlation Studies for Lead Optimization Triage

The compound's unmodified N,N-dimethylamino group (higher predicted pKa) serves as a positive control for basicity-driven off-target cytotoxicity in Jurkat T-cell assays [1]. Its use allows medicinal chemistry teams to quantify the cytotoxicity contribution of the basic amine, establishing a baseline from which structure-based reductions in pKa can be sought. This directly leverages the evidence in item 2 of Section 3.

Fragment-Based Lead Generation Leveraging Low Molecular Weight and High Ligand Efficiency

With a molecular weight of 257.34 Da, this compound is significantly smaller than advanced leads and is ideal for fragment-based screening or as a starting point for structure-guided optimization [1]. Its lower lipophilicity and higher nitrogen content provide a more favorable starting point for improving Lipophilic Ligand Efficiency (LLE), directly addressing the property-driven design principles outlined in item 3 of Section 3.

Minimal Pharmacophore Profiling in In Vivo Cytokine Modulation Models

For teams investigating the in vivo pharmacology of the THI series, this compound provides the minimal structural core needed to dissect the contribution of the THI scaffold to IL-2/IL-13 pathway modulation, independent of pharmacokinetic-enhancing substituents [1]. It serves as the essential negative control or minimal active scaffold in head-to-head pharmacodynamic experiments, as justified by the evidence in item 4 of Section 3.

Quote Request

Request a Quote for N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.